molecular formula C9H6ClNO2S B599793 Isoquinoline-6-sulfonyl chloride CAS No. 107322-01-0

Isoquinoline-6-sulfonyl chloride

Cat. No.: B599793
CAS No.: 107322-01-0
M. Wt: 227.662
InChI Key: KWADYKRPIUHOTO-UHFFFAOYSA-N
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Description

Isoquinoline-6-sulfonyl chloride is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the sixth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-6-sulfonyl chloride can be synthesized through various methods. One common method involves the reaction of isoquinoline-6-sulfonic acid with thionyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane and a catalyst like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 80-90°C, and the resulting product is purified through filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve heating and the use of solvents like dichloromethane.

Major Products Formed

Scientific Research Applications

Isoquinoline-6-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoquinoline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline-6-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it forms. This uniqueness makes it a valuable compound in the synthesis of specialized bioactive molecules and in the study of structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

isoquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWADYKRPIUHOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.0 g of commercially available 6-aminoisoquinoline was suspended in 40 mL of concentrated hydrochloric acid (35%) with cooling at 0° C. To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The obtained organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. A dichloromethane solution obtained by filtration was used in the next reaction without being further purified because the compound of interest was unstable.
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Synthesis routes and methods II

Procedure details

4.0 g of 6-aminoisoquinoline (Reference Compound 1) was suspended at 0° C. in 40 mL of concentrated hydrochloric acid (35%). To the suspension, 4.0 g of sodium nitrite was added in small portions, and the mixture was stirred for 30 minutes. This reaction solution was added dropwise at 0° C. to a mixed solution of 20 mL of acetic acid saturated with sulfite gas generated from sodium bisulfite and sulfuric acid, and 298 mg of copper chloride, and the mixture was stirred for 1 hour. The mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane (100 mL×2). The organic layer was washed with saturated saline and then dried over anhydrous sodium sulfate. The obtained dichloromethane solution was used in the next reaction without being further purified because the compound of interest was unstable.
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